Product packaging for Abietane(Cat. No.:CAS No. 19407-12-6)

Abietane

Cat. No.: B096969
CAS No.: 19407-12-6
M. Wt: 276.5 g/mol
InChI Key: STIVVCHBLMGYSL-ZYNAIFEFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Abietane is a fundamental tricyclic diterpenoid skeleton (C20H36) that serves as a core chemical scaffold for a vast family of naturally occurring bioactive compounds . This structurally diverse class of diterpenoids is predominantly sourced from terrestrial plants, including conifers (Pinaceae), and various species from the Lamiaceae and Euphorbiaceae families . This compound derivatives are characterized by their three fused six-membered rings and are known for their wide spectrum of significant biological activities, making them a prominent subject of investigation in pharmacological and natural product research . Researchers value this compound and its derivatives for their broad and potent bioactivity. These compounds are extensively studied for their potential as anticancer agents, demonstrating cytotoxic and anti-proliferative effects against diverse human cancer cell lines, such as breast (MDA-MB-231, MCF7), liver (HepG2), lung (A549), and prostate (LNCaP) . Key mechanisms of action under investigation include the induction of apoptosis, disruption of cell cycle progression (e.g., G2/M arrest), and inhibition of critical signaling pathways like mTOR/PI3/AKT . Beyond oncology, abietanes show promising anti-neuroinflammatory activity by inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α in stimulated microglia . Additional research areas include their antimicrobial, antifungal, and antiviral properties, with some compounds like Ferruginol being studied for activity against coronaviruses . The aromatic abietanes, which feature a fully aromatic "C" ring, represent a particularly large and active subgroup . This product is intended for research use by qualified laboratory professionals only. It is strictly not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H36 B096969 Abietane CAS No. 19407-12-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19407-12-6

Molecular Formula

C20H36

Molecular Weight

276.5 g/mol

IUPAC Name

(2S,4aS,4bR,8aS,10aS)-4b,8,8-trimethyl-2-propan-2-yl-1,2,3,4,4a,5,6,7,8a,9,10,10a-dodecahydrophenanthrene

InChI

InChI=1S/C20H36/c1-14(2)15-7-9-17-16(13-15)8-10-18-19(3,4)11-6-12-20(17,18)5/h14-18H,6-13H2,1-5H3/t15-,16-,17-,18-,20+/m0/s1

InChI Key

STIVVCHBLMGYSL-ZYNAIFEFSA-N

SMILES

CC(C)C1CCC2C(C1)CCC3C2(CCCC3(C)C)C

Isomeric SMILES

CC(C)[C@H]1CC[C@H]2[C@H](C1)CC[C@@H]3[C@@]2(CCCC3(C)C)C

Canonical SMILES

CC(C)C1CCC2C(C1)CCC3C2(CCCC3(C)C)C

Synonyms

(4aR,4bα,7α,8aβ,10aα)-Tetradecahydro-1,1,4a-trimethyl-7-(1-methylethyl)phenanthrene

Origin of Product

United States

Abietane Biosynthesis and Metabolic Pathways

Enzymatic Pathways in Abietane Formation

The initial and committed step in the biosynthesis of this compound-based resin acids is catalyzed by the enzyme abietadiene synthase (AS). nih.gov This bifunctional enzyme orchestrates two distinct and sequential cyclization reactions at separate active sites. nih.govnih.gov The first reaction involves the protonation-initiated cyclization of the universal diterpene precursor, geranylgeranyl diphosphate (B83284) (GGPP), to form the stable bicyclic intermediate, (+)-copalyl diphosphate (CPP). nih.govnih.govacs.org The second reaction is a magnesium ion-dependent, diphosphate ester ionization-initiated cyclization of CPP. nih.govpnas.org This step generates the characteristic tricyclic perhydrophenanthrene backbone of the this compound structure. nih.govacs.org

Abietadiene synthase is notable for not producing a single product, but rather a mixture of abietadiene double-bond isomers. nih.govnih.gov Following the formation of the tricyclic skeleton, a transient pimarenyl carbocation intermediate is generated. nih.gov A subsequent 1,2-methyl migration creates the C13 isopropyl group that is a hallmark of the this compound family. nih.govpnas.org The final step involves the deprotonation of the resulting abietenyl carbocation at one of three alternative positions. pnas.org This leads to the formation of the three principal olefin products: abieta-7(8),13(14)-diene (abietadiene), abieta-8(14),12(13)-diene (levopimaradiene), and abieta-8(14)-13(15)-diene (neoabietadiene). nih.govpnas.org This single enzyme is responsible for producing the array of precursors for resin acids in species like the grand fir. nih.gov

The specific functions of amino acid residues within the active sites of abietadiene synthase have been elucidated through mutational analysis. These studies have identified residues that are critical for catalysis and others that determine the final product profile. nih.govpnas.org Alanine (B10760859) substitutions for charged and polar residues lining the C-terminal active site have been shown to profoundly impact the conversion of CPP to abietadienes, while having no effect on the initial CPP synthase activity. pnas.org

One significant finding is that a single amino acid change can dramatically alter the product outcome. For example, substituting alanine with serine at position 723 (A723S) in Abies grandis abietadiene synthase converts the enzyme from producing over 95% abietadienes to producing over 95% pimaradienes. acs.org In another key mutation, the N765A mutant is unable to perform an intramolecular proton transfer, which aborts the reaction after the formation of the tricyclic skeleton but before the characteristic methyl migration, resulting in the exclusive production of sandaracopimaradiene. nih.govpnas.org These results highlight how specific residues control complex rearrangement and deprotonation steps. acs.org

MutationEnzyme/OrganismEffect on Catalysis and Product Specificity
N765A Abies grandis Abietadiene SynthaseAborts the reaction before the 1,2-methyl migration, leading to the exclusive production of sandaracopimaradiene. nih.govpnas.org
A723S Abies grandis Abietadiene SynthaseSwitches product specificity from >95% abietadienes to >95% pimaradienes. acs.org
H348D Abies grandis Abietadiene SynthaseAlters the class II active site to produce the unusual hydroxylated intermediate, 8α-hydroxy-CPP, instead of the typical copalyl diphosphate. iastate.edu
Various Abies grandis Abietadiene SynthaseMutations in polar and charged residues lining the C-terminal active site specifically influence the conversion of CPP to abietadienes, identifying residues crucial for the second cyclization step and for ligating the magnesium ion cofactor. nih.govpnas.org

Abietadiene Synthase Catalysis and Product Specificity

Biosynthetic Modifications of the this compound Skeleton

Following the initial synthesis of the core this compound hydrocarbon framework, a wide array of structurally diverse this compound diterpenoids are generated through subsequent modifications. nih.gov These reactions, primarily oxidations, introduce various functional groups onto the skeleton, leading to hundreds of known compounds. nih.govrsc.org

The primary mechanism for decorating the this compound skeleton is through oxygenation, a process often mediated by cytochrome P450 oxygenases. nih.gov These enzymes can introduce oxygen functionality, such as hydroxyl groups, at nearly every carbon atom of the this compound architecture. nih.gov This initial hydroxylation can be followed by further oxidation to yield ketones, aldehydes, or carboxylic acids. nih.govchemrxiv.org For example, the conversion of abietadiene precursors into resin acids like abietic acid involves the oxidation of the C18-methyl group into a carboxylic acid. nih.gov

Aromatic abietanes, such as dehydroabietic acid derivatives, commonly feature oxidation at various positions on their B- and C-rings. rsc.org The formation of a stable aromatic C-ring is a key diagenetic transformation, but enzymatic processes also lead to aromatic structures. wikipedia.org The resulting oxidized compounds, like carnosic acid with its o-diphenol structure, are susceptible to further oxidation, which contributes to their biological activities. rsc.org The sheer number of possible oxidation combinations results in immense structural diversity among the this compound family. nih.gov

In addition to oxidation, esterification and etherification reactions contribute to the diversity of naturally occurring abietanes. While the specific enzymes are not always fully characterized, the presence of ester and ether functionalities in isolated natural products implies their biosynthetic formation. For instance, diterpenoids such as 7α-acetoxy-6β-hydroxyroyleanone, isolated from Plectranthus species, feature an acetate (B1210297) group, indicating an esterification reaction has occurred. researchgate.net The hydroxyl groups introduced during oxygenation steps serve as the reactive sites for these subsequent modifications. The formation of these esters and ethers further expands the chemical properties and potential biological roles of the this compound scaffold.

Hemiacetal and Acetal Formation

A key modification in the this compound biosynthetic pathway involves the formation of hemiacetals and acetals. This reaction occurs when an alcohol group adds to a carbonyl group (an aldehyde or ketone). libretexts.orgkhanacademy.org If a single alcohol molecule reacts, the product is a hemiacetal; a subsequent reaction with a second alcohol molecule results in an acetal. libretexts.org These reactions are reversible and can be catalyzed by acid. libretexts.orglibretexts.org

Within the this compound family, formyl and carbonyl groups can react with hydroxyl groups present on the same molecule (intramolecular reaction) to form cyclic hemiacetals. nih.govmdpi.comkhanacademy.org This process is particularly important in the biosynthesis of certain rearranged abietanes. For instance, the biosynthesis of one such compound involves the hydroxylation at the C2 position, which facilitates the opening of ring A. Subsequent oxidation of the C18 methyl group and tautomerization lead to the creation of a hemiacetal structure. nih.gov This cyclization introduces new stereocenters and significantly alters the molecule's chemical properties.

The general mechanism for hemiacetal formation at physiological pH involves the nucleophilic attack of the alcohol's oxygen on the electrophilic carbonyl carbon. libretexts.orgkhanacademy.org

General Mechanism of Hemiacetal Formation

An alcohol's oxygen atom performs a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. khanacademy.org

This is often facilitated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. khanacademy.org

The resulting intermediate is a hemiacetal, which contains both a hydroxyl and an ether-like group attached to the same carbon. libretexts.org

Lactone Formation from Carboxyl and Hydroxyl Groups

Lactone formation is another significant intramolecular reaction that contributes to the structural variety of abietanes. Lactones are cyclic esters formed through the intramolecular esterification of a hydroxycarboxylic acid, where a carboxyl group (-COOH) and a hydroxyl group (-OH) within the same molecule react. nih.govwikipedia.orgnumberanalytics.com This reaction, known as lactonization, results in a stable ring structure and the elimination of a water molecule. youtube.com

In the context of this compound diterpenoids, the numerous oxidation reactions that these compounds undergo can generate both carboxyl and hydroxyl functionalities. nih.govmdpi.com When these two groups are in a sterically favorable position, they can spontaneously or enzymatically cyclize to form a lactone ring. nih.govwikipedia.org The size of the resulting lactone ring (e.g., γ-lactone for a five-membered ring, δ-lactone for a six-membered ring) depends on the distance between the reacting hydroxyl and carboxyl groups on the this compound skeleton. wikipedia.org Diterpenoid lactones are a recognized subclass of compounds with notable biological activities, including anti-inflammatory effects. nih.gov

Rearrangement Pathways of Abietanes

The basic this compound skeleton is not static; it can undergo significant structural rearrangements. These modifications, often triggered by the presence of oxygen-containing functional groups, can lead to ring cleavages, aromatization of the ring system, or migrations of alkyl groups, creating new carbon skeletons. nih.govmdpi.com These rearranged abietanes represent a diverse and important class of natural products. nih.gov

(4→3)-Abeo-abietane Formation via Methyl Group Migration

A prominent rearrangement pathway in this compound biosynthesis is the migration of a methyl group from the C4 position to the adjacent C3 position. nih.govmdpi.com This specific type of rearrangement results in a contracted B-ring and the formation of a so-called "(4→3)-abeo-abietane" skeleton. The term "abeo" is a prefix used in chemical nomenclature to denote a bond migration. This structural alteration is a key step in the biosynthesis of a variety of bioactive diterpenoids, including several compounds isolated from plants like Tripterygium wilfordii. nih.govrsc.org

Precursor Identification in Rearranged this compound Biosynthesis (e.g., 3β-oxyabietanes and 3α-oxyabietanes)

The biosynthesis of these rearranged (4→3)-abeo-abietanes is not random; it proceeds from specific precursors. Research has identified that the rearrangement is initiated from a 3-hydroxylated this compound precursor. nih.govmdpi.com The stereochemistry of this hydroxyl group at the C3 position is crucial and dictates the final rearranged structure.

Specifically:

3β-oxyabietanes (where the oxygen-containing group at C3 has a beta orientation) are the identified precursors for 18(4→3)-abeo-abietanes . nih.govmdpi.com

3α-oxyabietanes (where the oxygen-containing group at C3 has an alpha orientation) serve as the precursors for 19(4→3)-abeo-abietanes . nih.govmdpi.com

This stereospecificity highlights the highly controlled and enzyme-mediated nature of these rearrangement reactions in the biosynthetic pathway.

Genetic and Metabolic Engineering for this compound Production

The valuable biological activities of this compound diterpenoids have spurred interest in enhancing their production beyond what is typically available from natural plant sources. nih.gov Genetic and metabolic engineering of microorganisms and plant cell cultures offer promising strategies to increase the yield of these high-value compounds. nih.govyoutube.com This approach involves the targeted manipulation of an organism's metabolic pathways to channel more resources towards the synthesis of the desired product. youtube.com

Metabolic engineering efforts in host organisms like Escherichia coli or yeast have successfully increased the production of various terpenoids. nih.gov For abietanes, research has focused on engineering plant hairy root cultures, such as those from Salvia sclarea (clary sage), to boost the synthesis of compounds like aethiopinone (B1206593). nih.gov By introducing new genes or modifying the expression of existing ones, it is possible to overcome metabolic bottlenecks and significantly increase the accumulation of specific this compound diterpenoids. nih.govnih.govyoutube.com

Targeting Isoprenoid Pathway Precursors

A fundamental strategy in metabolic engineering for enhanced this compound production is to increase the supply of their essential building blocks. nih.gov Abietanes, like all diterpenes, are synthesized from the C20 precursor geranylgeranyl pyrophosphate (GGPP). nih.govfrontiersin.org GGPP itself is derived from the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl diphosphate (DMAPP). illinois.edunih.gov

In plants, these precursors are primarily synthesized via the methylerythritol phosphate (B84403) (MEP) pathway, which is located in the plastids. nih.gov The availability of the GGPP pool is often a rate-limiting step in diterpenoid biosynthesis. nih.gov Therefore, engineering efforts frequently target the upstream enzymes of the isoprenoid pathway to increase the metabolic flux towards GGPP.

Key engineering strategies include:

Overexpression of GGPPS: The enzyme geranylgeranyl diphosphate synthase (GGPPS) catalyzes the final step in the formation of GGPP. Overexpressing the GGPPS gene has been shown to cause a significant increase in the content of this compound diterpenes in S. sclarea hairy roots. nih.gov

Overexpression of CPPS: Copalyl diphosphate synthase (CPPS) is the enzyme that catalyzes the first committed step in this compound biosynthesis, converting GGPP to a cyclic intermediate. nih.govresearchgate.net Upregulating the CPPS gene has also proven to be an effective strategy for boosting the production of this compound compounds. nih.gov

Inhibition of Competing Pathways: GGPP is a precursor for other essential plant compounds, such as gibberellins. nih.gov Inhibiting the enzymes of these competing pathways, for example, the ent-copalyl-diphosphate synthase (entCPPS) of the gibberellin pathway, can redirect the GGPP pool towards the desired this compound synthesis, leading to higher yields. nih.gov

By combining these approaches, researchers can reprogram the host's metabolism to function as an efficient factory for the overproduction of specific, high-value this compound diterpenoids. nih.gov

Role of GGPPS and CPPS Genes in this compound Biosynthesis

The biosynthesis of this compound diterpenes originates from the methylerythritol phosphate (MEP) pathway, which occurs in the plastids of plant cells. nih.govresearchgate.net A critical precursor in this pathway is geranylgeranyl pyrophosphate (GGPP), a C20 intermediate that serves as the universal precursor for all diterpenes. frontiersin.orgwikipedia.org The formation of GGPP and its subsequent cyclization are pivotal steps controlled by specific enzymes encoded by the Geranylgeranyl Pyrophosphate Synthase (GGPPS) and Copalyl Pyrophosphate Synthase (CPPS) genes, respectively.

Geranylgeranyl Pyrophosphate Synthase (GGPPS) is a key enzyme that catalyzes the synthesis of GGPP. proteopedia.orguniprot.org It does this by adding an isoprene (B109036) unit from isopentenyl pyrophosphate (IPP) to farnesyl pyrophosphate (FPP). wikipedia.org The activity of GGPPS is a rate-limiting step in the biosynthesis of diterpenoids, including abietanes, as it directly controls the available pool of the essential precursor, GGPP. nih.govnih.gov Studies have shown that the level of GGPPS gene expression correlates with the accumulation of this compound diterpenes. nih.gov

Following the synthesis of GGPP, the first committed step in this compound biosynthesis is its cyclization, a reaction catalyzed by diterpene cyclases, specifically Class II diterpene synthases like Copalyl Pyrophosphate Synthase (CPPS). frontiersin.orgnih.gov The CPPS enzyme protonates the terminal olefin of GGPP and guides a cascade of cyclization reactions to form (+)-copalyl diphosphate, which possesses the characteristic labdane-type bicyclic skeleton. frontiersin.orgwikipedia.org This intermediate is then further converted by Class I diterpene synthases, such as miltiradiene (B1257523) synthase (MiS), to form miltiradiene, which spontaneously oxidizes to abietatriene, the foundational tricyclic structure of abietanes. nih.govresearchgate.net

Metabolic engineering studies, particularly in hairy root cultures of Salvia sclarea, have demonstrated the crucial roles of GGPPS and CPPS as metabolic bottlenecks. nih.govresearchgate.netnih.gov Overexpression of the GGPPS gene was found to significantly increase the metabolic flux towards this compound diterpenes, leading to an eight-fold increase in their total content. nih.govresearchgate.net Similarly, the overexpression of the CPPS gene also resulted in a significant accumulation of these compounds. nih.govresearchgate.netnih.gov These findings underscore that the availability of the GGPP precursor and the efficiency of its initial cyclization are primary limiting factors in the production of this compound diterpenoids. nih.govresearchgate.net Interestingly, while individual overexpression of these genes boosts production, co-expression of both GGPPS and CPPS was found to be less effective, suggesting a complex regulatory mechanism that may require a balanced expression of pathway genes for optimal output. nih.govresearchgate.neted.ac.uk

Table 1: Research Findings on GGPPS and CPPS Gene Engineering in Salvia sclarea Hairy Roots

Gene EngineeredMethodKey FindingImpact on this compound DiterpenesReference
GGPPS OverexpressionGGPPS is a metabolic bottleneck; its overexpression boosts the GGPP pool.Triggered a significant 8-fold increase in total this compound diterpene content, especially aethiopinone. nih.govresearchgate.net
CPPS OverexpressionCPPS is another key metabolic target for optimizing biosynthesis.Led to a significant accumulation of aethiopinone and other this compound diterpenes. nih.govresearchgate.netnih.gov
entCPPS Gene Silencing (RNAi)Blocking the competing gibberellin pathway increases substrate availability for this compound synthesis.Enhanced the content of aethiopinone and other this compound diterpenes, indicating the GGPP pool is a metabolic constraint. nih.govresearchgate.net
GGPPS & CPPS Co-expressionThe increase in this compound diterpenoids was less effective than individual overexpression.A significant, but not maximized, increase in this compound diterpenoid production. nih.govresearchgate.neted.ac.uk

Biotransformation Studies in Microorganisms and Hairy Root Cultures

Biotransformation is a powerful tool for structural modification of complex natural products like this compound diterpenes, often leading to the creation of novel derivatives with enhanced bioactivity. mdpi.comrsc.org These processes utilize whole cells of microorganisms or plant cultures, such as hairy roots, as biocatalysts to perform specific chemical reactions like hydroxylation, oxidation, and reduction under mild and environmentally friendly conditions. mdpi.comrsc.org

Microorganisms:

Microorganisms, including bacteria and fungi, have been investigated for their ability to metabolize and transform this compound diterpenoids. mdpi.com The bacterium Pseudomonas abietaniphila BKME-9, isolated from pulp and paper mill effluent, can utilize the this compound dehydroabietic acid as its sole source of carbon. nih.gov This bacterium employs a catabolic pathway where it first oxidizes dehydroabietic acid to 7-oxodehydroabietic acid. nih.gov Subsequently, a ring-hydroxylating dioxygenase, encoded by the ditA gene cluster, hydroxylates the aromatic ring to produce 7-oxo-11,12-dihydroxy-8,13-abietadien acid, initiating the degradation of the tricyclic structure. nih.gov Studies on this bacterium have shown that it can also convert other nonaromatic abietanes, such as palustric acid and abietic acid, into 7-oxodehydroabietic acid, indicating a convergent pathway for degradation. nih.gov Fungi have also been widely assessed for their ability to biotransform diterpenes, primarily through hydroxylation reactions catalyzed by cytochrome P450 enzymes. mdpi.comrsc.org

Hairy Root Cultures:

Hairy root cultures, established through transformation with Agrobacterium rhizogenes, are considered a stable and efficient platform for producing and biotransforming plant secondary metabolites. nih.govmdpi.comresearchgate.net They have been successfully used for the production of pharmaceutically active this compound diterpenoids. nih.govnih.gov For instance, hairy root cultures of Salvia corrugata have been shown to produce abietanes like ferruginol (B158077) and the abeo-abietane agastol. nih.govsemanticscholar.orgnih.gov These cultures provide a continuous and reliable source for these compounds, overcoming the limitations of low yields from natural plant sources. nih.govnih.gov Metabolic engineering of these hairy root systems, such as by overexpressing key biosynthetic genes, has been shown to significantly enhance the production of this compound diterpenoids. mdpi.com This approach combines the inherent biosynthetic capacity of the plant cells with genetic modifications to optimize the output of desired compounds. mdpi.comnih.gov The use of bioreactors, such as Temporary Immersion Systems (TIS), can further scale up biomass and metabolite production from these cultures. nih.govresearchgate.netnih.gov

Table 2: Examples of this compound Biotransformation Studies

BiocatalystSubstrate(s)Product(s)Type of TransformationReference
Pseudomonas abietaniphila BKME-9 Dehydroabietic acid7-oxodehydroabietic acid, 7-oxo-11,12-dihydroxy-8,13-abietadien acidOxidation, Dioxygenation nih.gov
Pseudomonas abietaniphila BKME-9 Palustric acid, Abietic acid7-oxodehydroabietic acidAromatization, Oxidation nih.gov
Salvia corrugata hairy roots Endogenous precursorsFerruginol, AgastolDe novo biosynthesis nih.govnih.gov
Salvia sclarea hairy roots Endogenous precursorsAethiopinone, 1-oxoaethiopinone, Salvipisone, FerruginolDe novo biosynthesis and enhancement via metabolic engineering nih.govresearchgate.netnih.gov

Synthetic Chemistry of Abietane Compounds

Total Synthesis Methodologies of Abietane Core Structures

The total synthesis of this compound core structures, particularly those with an aromatic C-ring like ferruginol (B158077), has been pursued for decades. These efforts have produced a variety of strategic approaches, ranging from classical methods to modern, highly efficient domino reactions. A review of strategies from 1954 to 2023 highlights the evolution of synthetic design in this field. thieme-connect.com

Ferruginol is a classic example of an aromatic this compound-type diterpenoid, and its synthesis has served as a benchmark for various synthetic methodologies. thieme-connect.com

The Bogert-Cook synthesis is a classical, two-step procedure for creating octahydrophenanthrene derivatives, which form the core of the this compound skeleton. drugfuture.comsynarchive.comThe first step involves a Grignard reaction between a β-phenylethylmagnesium halide and a cyclohexanone derivative to generate a tertiary alcohol. drugfuture.comsynarchive.comThe second step is a cyclodehydration of this alcohol, typically using a strong acid like concentrated sulfuric acid, which proceeds via an intramolecular Friedel-Crafts alkylation to form the tricyclic system. drugfuture.comsynarchive.comA total synthesis of (±)-ferruginol was accomplished using this ring-closure method on a phenethylcyclohexanol precursor. researchgate.netThis approach, first reported in the 1930s, represents a foundational strategy in this compound synthesis. drugfuture.com

The Robinson annulation is a powerful and widely used ring-forming reaction in organic synthesis. wikipedia.orgpharmacy180.comThe process involves a tandem sequence of a Michael addition followed by an intramolecular aldol condensation. wikipedia.orgpharmacy180.comresearchgate.netThis method is exceptionally effective for creating a six-membered ring onto an existing ketone, making it highly suitable for constructing the cyclohexenone scaffolds found in many natural products, including steroids and diterpenes. wikipedia.orgresearchgate.netnih.govIn the context of this compound synthesis, the Robinson annulation serves as a key strategy to build the fused ring system, typically by appending a new six-membered ring to a decalin or cyclohexanone precursor to assemble the tricyclic core. researchgate.net

Modern synthetic chemistry emphasizes efficiency, often through domino reactions where multiple bond-forming events occur in a single pot. mdpi.comA highly efficient and elegant domino reaction has been developed for the synthesis of diterpenoids, including (±)-ferruginol. figshare.comnih.govThis approach utilizes concerted domino acylation-cycloalkylation or alkylation-cycloacylation reactions. nih.govresearchgate.netPromoted by reagents such as methanesulfonic acid-phosphorus pentoxide or concentrated sulfuric acid, this one-pot method provides an expeditious route to the this compound core, offering a significant advantage over longer, stepwise literature methods. figshare.comnih.govresearchgate.net

The intramolecular Friedel–Crafts reaction is a fundamental and versatile method for forming carbon-carbon bonds to construct cyclic systems. nih.govmasterorganicchemistry.comThis reaction involves the alkylation or acylation of an aromatic ring by an electrophile tethered to the same molecule. masterorganicchemistry.comIt is particularly effective for synthesizing 6-membered rings, making it a cornerstone of polycyclic aromatic compound synthesis. masterorganicchemistry.comIn the synthesis of the this compound core, this reaction is frequently employed as a key cyclization step. For instance, an alkene can be activated by a Lewis or Brønsted acid to generate a carbocation, which is then attacked by the tethered aromatic ring to close the B-ring and complete the tricyclic phenanthrene-like structure. nih.govd-nb.infoThis strategy is a key component of the Bogert-Cook synthesis and is also used independently in various synthetic routes. synarchive.com

Oxidative free-radical cyclizations offer a powerful pathway to construct complex, functionalized ring systems from simple precursors. google.comThese reactions typically involve the generation of a radical species through oxidation, which then undergoes an intramolecular cyclization. google.comManganese(III) acetate (B1210297) is a common oxidant used to initiate these cascades, particularly with substrates like unsaturated β-keto esters. researchgate.netgoogle.comThe process begins with the one-electron oxidation of the substrate to form a radical, which cyclizes onto a tethered alkene or alkyne. The resulting cyclic radical can then be further oxidized to introduce functionality into the final product. google.comThis methodology provides a robust tool for building the this compound skeleton, allowing for the formation of highly functionalized intermediates that can be elaborated into ferruginol and other diterpenoids. thieme-connect.com

Summary of Synthetic Approaches to the Ferruginol Core

Synthesis StrategyKey Reaction TypePrimary Application in this compound SynthesisAdvantages
Bogert–Cook Synthesis Grignard Reaction & Intramolecular Friedel-Crafts AlkylationFormation of the tricyclic octahydrophenanthrene core. drugfuture.comsynarchive.comA classical and foundational, albeit multi-step, approach.
Robinson Annulation Michael Addition & Intramolecular Aldol CondensationConstruction of the fused six-membered ring system. wikipedia.orgresearchgate.netHighly reliable and versatile for building cyclohexenone moieties. researchgate.net
Domino Synthesis Concerted Acylation-CycloalkylationOne-pot construction of the complete diterpenoid skeleton. figshare.comnih.govresearchgate.netHigh efficiency, atom economy, and operational simplicity. researchgate.net
Intramolecular Friedel–Crafts Alkylation Electrophilic Aromatic SubstitutionKey ring-closing step to form the central B-ring. nih.govmasterorganicchemistry.comA powerful and direct method for forming polycyclic systems. masterorganicchemistry.com
Oxidative Free-Radical Cyclization Radical Formation and Intramolecular AdditionConstruction of functionalized cyclic intermediates. google.comAllows for the synthesis of complex products from simple precursors. google.com

Historical and Contemporary Approaches in Ferruginol Synthesis

Polyene Cyclization Pathways

Polyene cyclization is a powerful biomimetic strategy for constructing the this compound-type tricyclic skeleton in a single step, mimicking the natural enzymatic processes. nih.govoregonstate.edu These reactions involve the stereoselective folding and cyclization of a linear polyene precursor, often initiated by a functional group that can generate a cationic or radical intermediate.

A significant challenge in traditional cationic polyene cyclizations is the limited tolerance for polar functional groups in the substrate. mdpi.com To address this, radical polycyclizations have emerged as important alternatives, offering a broader range of initiation strategies and greater functional group tolerance. mdpi.com For instance, cobalt-catalyzed metal-catalyzed hydrogen-atom transfer (MHAT) initiated radical bicyclizations have been shown to be effective even with unprotected hydroxyl groups at various positions in the substrate. mdpi.com

Recent advancements have focused on developing novel initiation patterns that not only trigger the cyclization cascade but also install useful functional groups onto the resulting polycyclic product, facilitating further synthetic modifications. Two notable examples are allene-initiated and propargylic ester-initiated pathways.

Allene-Initiated Polyene Cyclization : A novel approach utilizes an allene group as the initiator under the catalysis of Indium(III) iodide (InI₃). This methodology efficiently constructs the this compound tricyclic skeleton while retaining a functionalizable C2–C3 double bond in the A-ring. nih.govnih.gov This double bond serves as a crucial handle for subsequent transformations to synthesize various bioactive this compound diterpenes. nih.govnih.gov This strategy has been successfully applied to the collective total synthesis of seven this compound-type diterpenoids, including (±)-ferruginol, (±)-sugiol, and (±)-shonanol. nih.gov

Gold-Catalyzed Propargylic Ester-Initiated Cascade : Another direct strategy employs a gold(I) catalyst to trigger a cascade reaction involving a 1,3-acyloxy migration, cyclization, and electrophilic aromatic substitution. This method uses a propargylic ester as the initiator, which uniquely leads to the formation of the this compound skeleton with functionalities pre-installed at the C2 and C3 positions. This approach has enabled the collective total synthesis of several functionalized abietanes, such as (±)-2-keto-ferruginol and (±)-salviol.

Table 1: Comparison of Modern Polyene Cyclization Pathways for this compound Synthesis

Feature Allene-Initiated Pathway Propargylic Ester-Initiated Pathway
Initiator Allene Group Propargylic Ester Group
Catalyst Indium(III) iodide (InI₃) Gold(I) complexes
Key Transformation Polyene Cyclization 1,3-Acyloxy Migration/Cyclization Cascade
Resulting Skeleton This compound core with a C2-C3 double bond This compound core with C2 and C3 functionalization
Example Products (±)-Ferruginol, (±)-Sugiol, (±)-Shonanol (±)-2-Keto-ferruginol, (±)-Salviol
Reference nih.govnih.gov

Semisynthetic Derivatization of this compound Analogues

The natural abundance of certain this compound diterpenoids makes them ideal starting materials for the synthesis of more complex or rare analogues. Semisynthetic strategies leverage the existing chiral scaffold of these natural products to create diverse derivatives for biological screening. nih.govuv.es

Functionalization from Abietic Acid and Dehydroabietic Acid Scaffolds

Abietic acid (AA) and dehydroabietic acid (DHA) are two of the most abundant and commonly used this compound starting materials. nih.govnih.gov DHA, which possesses an aromatic C-ring, is often prepared by the disproportionation of abietic acid at high temperatures. nih.gov This aromatic ring provides enhanced stability and serves as a key site for further functionalization. uv.es

The carboxyl group at the C-18 position is a primary site for modification. For instance, in a series derived from abietic acid, the C-18 carboxyl was converted into an ester (methyl abietate), an alcohol (abietinol), and an aldehyde, with each modification altering the compound's biological activity profile. uv.es Similarly, the C-18 carboxyl group of DHA has been extensively manipulated to produce amides, esters, and acylhydrazone derivatives, many of which exhibit significant antiproliferative activity. mdpi.com The introduction of aromaticity in ring C, as seen in DHA derivatives, generally increases the inhibitory activity against pro-inflammatory cytokines compared to abietic acid analogues. nih.gov

Multi-Component Reactions (e.g., Passerini and Ugi Reactions)

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product containing substantial portions of all starting materials. nih.gov These reactions are valuable tools in medicinal chemistry for rapidly generating libraries of complex molecules.

The Ugi four-component reaction (Ugi-4CR) has been successfully applied to this compound scaffolds. This reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptoid structure. mdpi.comwikipedia.org In one application, this compound diterpene acids, such as abietic acid, served as the carboxylic acid component in a reaction with paraformaldehyde, various amines (like methyl esters of amino acids), and an isocyanide to create novel diterpene derivatives with antiviral activity. mdpi.com In another study, dehydroabietylamine was used as the amine component to synthesize a library of 16 new α-acylamino carboxamides, which demonstrated in vitro cytotoxicity towards several human tumor cell lines. nih.gov

The Passerini three-component reaction , which involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide, yields an α-acyloxy amide. wikipedia.orgchemistnotes.com While its direct application to this compound scaffolds is less documented in recent literature, it represents a powerful tool for derivatization, offering three points of diversity for creating libraries from simple starting materials. nih.gov

Selective Functionalization of Isopropyl Groups

The isopropyl group at C-13 on the aromatic C-ring of dehydroabietic acid is typically unreactive. However, intramolecular strategies have been developed to achieve its selective functionalization. One such method involves the introduction of a reactive group at an adjacent position, which can then interact with the isopropyl group. For example, functionalization has been accomplished through the intramolecular cyclization of a 12-carboxy-derivative of dehydroabietic acid using lead tetra-acetate, or via the thermolysis of a diazomethyl ketone at the same position. rsc.org These reactions force a functional group to be introduced onto the otherwise inert isopropyl moiety. rsc.org

Modifications on Rings B and C, and C-18/C-20 Positions

Targeted modifications of the this compound core rings and specific carbon positions are crucial for structure-activity relationship studies.

Rings B and C : Selective oxidation of the B- and C-rings of abietic acid can introduce keto functionalities, which serve as handles for further reactions like Michael additions and Reformatsky reactions to attach new carbon side chains. researchgate.net For aromatic abietanes like dehydroabietic acid, the C-ring is a hub for modification. Nitration reactions can introduce nitro groups at the C-12 and C-14 positions, and these derivatives can be further transformed. uv.es

C-18 Position : As mentioned previously, the C-18 carboxylic acid is a versatile starting point for creating esters, amides, and alcohols, or for reduction to an aldehyde. uv.esacs.org These modifications significantly influence the biological properties of the resulting compounds. uv.es

C-20 Position : The C-20 methyl group, situated at the C-10 position, can also be a target for functionalization. For example, derivatives of carnosic acid have been synthesized with urea moieties incorporated at the C-20 position, leading to enhanced antiproliferative activity. researchgate.net In some natural products, this position is modified, such as in C20-nor-abietanes where the methyl group is absent and may be replaced by a hydroxyl group at C-10. nih.gov

Enantioselective Synthesis of this compound Enantiomers

The development of enantioselective methods is critical for accessing specific stereoisomers of this compound natural products, as biological activity is often highly dependent on absolute stereochemistry. These syntheses typically rely on chiral catalysts or chiral auxiliaries to control the formation of key stereocenters during the construction of the molecular framework. nih.govoregonstate.edu

One powerful strategy involves the use of chiral catalysts in polyene cyclization reactions. For example, an enantioselective cyclization to form the dehydroabietic acid skeleton has been achieved using an SbCl₅ complex. researchgate.net Another approach utilized a proline sulfonamide-catalyzed Yamada-Otani reaction to construct a highly functionalized A-ring, including the C-10 all-carbon quaternary stereocenter, as a key step in the total syntheses of several this compound diterpenoids. oregonstate.edu

The design and application of novel chiral catalysts continue to be an active area of research. Stereogenic-at-metal complexes, for instance, have been developed to catalyze key bond-forming reactions with high enantioselectivity. nih.govduke.edu These advanced catalytic systems enable the efficient and highly selective synthesis of complex natural products from achiral precursors. nih.gov For example, the enantioselective total synthesis of (+)-taiwaniadduct J, a complex tetraterpenoid, was accomplished by starting with an enantiopure epoxy-ether, ensuring the correct stereochemistry was set early in the synthetic sequence. nih.gov

Table 2: Examples of Enantioselective Strategies in this compound-Related Synthesis

Synthetic Target Class Key Enantioselective Step Catalytic System / Reagent Reference
This compound Diterpenoids Yamada-Otani Reaction Proline sulfonamide catalyst oregonstate.edu
Dehydroabietic Acid Polyene Cyclization SbCl₅ complex researchgate.net
(+)-Taiwaniadduct J Initial scaffold construction Use of enantiopure epoxy-ether precursor nih.gov
General Olefin Metathesis Ring-Closing Metathesis Stereogenic-at-Molybdenum complexes nih.govduke.edu

Optimization of Scale-Up Synthesis for Lead Compounds

The transition from laboratory-scale synthesis to large-scale production is a critical step in the development of pharmacologically active lead compounds derived from the this compound scaffold. This process, known as scale-up, aims to develop a synthetic process that is not only economically viable but also safe, efficient, and environmentally sustainable. The optimization of synthetic routes for this compound lead compounds often involves addressing challenges inherent in their complex, polycyclic structures and leveraging both chemical and biotechnological advancements.

A primary consideration in the scale-up of this compound synthesis is the choice of starting material. Many synthetic efforts begin with readily available natural products, such as (+)-abietic acid, which can be sourced from pine resin. nih.govmdpi.com Starting from an abundant and inexpensive material is a key strategy for ensuring the economic feasibility of large-scale production. nih.gov The initial steps often involve modifications to this starting material, such as the aromatization of abietic acid to dehydroabietic acid, a common intermediate. nih.govuv.es

A significant focus in the optimization of this compound synthesis is the development of efficient and selective reactions to introduce desired functionalities. For instance, the site-selective functionalization of C-H bonds is a powerful strategy for elaborating the this compound core. nih.gov Research has demonstrated the use of an Fe(iii)-bTAML catalyst for the selective oxidation of Csp³–H bonds in this compound derivatives. nih.gov The optimization of this reaction involved screening different solvents and reaction times to maximize the yield of the desired ketone intermediate while minimizing the formation of over-oxidized products. nih.gov This type of catalytic approach is highly desirable for large-scale synthesis as it can replace less selective or more hazardous reagents.

The table below illustrates the optimization of the Fe(iii)-bTAML catalyzed Csp³–H oxidation of an this compound derivative.

EntrySolvent SystemReaction Time (min)Yield of Ketone (22) (%)Yield of Over-oxidized Product (13) (%)Starting Material Remaining (%)
1CH₃CN/H₂O (4:1)1570030
2CH₃CN/H₂O (4:1)60-85-

This table is based on data for the optimization of Fe(iii)-bTAML catalyzed Csp³–H oxidation. nih.gov

Another critical aspect of scale-up is the move towards more sustainable and efficient manufacturing processes. Continuous flow synthesis represents a modern approach to chemical manufacturing that offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. nih.gov While specific applications to this compound synthesis are still emerging, the principles of flow chemistry are being applied to the synthesis of various anticancer drugs and could be adapted for the large-scale production of this compound-based therapeutic candidates. nih.gov

In addition to purely chemical strategies, biotechnological approaches are also being explored to improve the production of this compound compounds. The use of engineered Salvia sclarea hairy root cultures has been investigated as a platform for producing bioactive this compound diterpenes like aethiopinone (B1206593). frontiersin.org By overexpressing key genes in the biosynthetic pathway, such as GGPPS and CPPS, researchers have been able to significantly boost the yield of these compounds. frontiersin.org For example, overexpression of the CPPS gene led to a final yield of 208.98 ± 2.18 mg L⁻¹ of aethiopinone. frontiersin.org Such bio-catalytic methods could potentially be used to produce key intermediates on a large scale, which could then be further modified using chemical synthesis.

The following table summarizes common challenges encountered during the scale-up of this compound synthesis and potential optimization strategies.

ChallengePotential Optimization StrategyRationale
Cost of Starting MaterialsUtilize abundant natural products like (+)-abietic acid.Reduces overall process cost and improves economic viability. nih.gov
Use of Hazardous ReagentsDevelop and implement catalytic methods (e.g., Fe(iii)-bTAML).Improves safety, reduces waste, and can increase selectivity. nih.gov
Low Reaction EfficiencyOptimize reaction conditions (solvent, temperature, time) and explore process intensification techniques like continuous flow synthesis.Maximizes product yield, reduces reaction time, and improves process control. nih.govnih.gov
Complex PurificationDesign synthetic routes that minimize byproduct formation.Simplifies downstream processing, reducing time and cost.
SustainabilityIntegrate biocatalytic steps or utilize engineered biological systems.Can provide a more environmentally friendly route to key intermediates or final products. frontiersin.org

Advanced Chromatographic Separation Techniques

Chromatography is a fundamental analytical technique for separating mixtures into their individual components. This separation is based on the differential partitioning of the sample components between a stationary phase and a mobile phase. longdom.org In the context of this compound diterpenoids, advanced chromatographic techniques are indispensable for isolating pure compounds from intricate natural extracts.

High-Performance Liquid Chromatography (HPLC) is a premier technique used to separate, identify, and quantify components in a mixture. longdom.org It is widely applied in various fields, including the pharmaceutical analysis of drugs and the isolation of natural products. longdom.orgnih.gov The technique's high resolution and sensitivity make it ideal for separating structurally similar this compound diterpenoids.

Reversed-phase HPLC (RP-HPLC) is the most common mode of HPLC, utilizing a non-polar stationary phase (often C18 or C8 silica) and a polar mobile phase, typically a mixture of water with solvents like acetonitrile or methanol. nih.govphenomenex.com Separation is based on hydrophobicity, where less polar compounds are retained longer on the column. phenomenex.com This technique is highly effective for resolving isomers, which are molecules with the same molecular formula but different structural arrangements.

The challenge in analyzing isomers, such as amobarbital and pentobarbital, is that they share the same mass, necessitating chromatographic separation for accurate identification. phenomenex.com RP-HPLC is frequently employed for the qualitative and quantitative determination of chiral compounds and their related substances. For instance, in the analysis of this compound diterpenoids, which often exist as complex isomeric mixtures, RP-HPLC is crucial. Chiral HPLC, a specialized form of chromatography, has been successfully used to separate enantiomeric pairs of novel this compound diterpenoids. cjnmcpu.com The selection of the column, mobile phase composition, and pH are critical parameters that are optimized to achieve the desired separation and resolution between closely related isomers. phenomenex.com

To detect and quantify the separated compounds, HPLC systems are often coupled with a Diode-Array Detector (DAD). The HPLC-DAD system allows for the simultaneous quantification of multiple components in a sample. e-nps.or.krnih.gov The DAD acquires the UV-visible spectrum for each eluting compound, which aids in peak identification and purity assessment.

Validated HPLC-DAD methods are essential for the reliable quantification of specific this compound diterpenoids in various matrices, such as plant extracts. nih.govresearchgate.net For example, a method was developed to determine the content of targeted this compound diterpenes like aethiopinone, 1-oxoaethiopinone, and salvipisone in Salvia sclarea hairy root lines. researchgate.net The validation process for such methods typically includes assessing linearity, limits of detection (LOD) and quantification (LOQ), precision, and accuracy to ensure the reproducibility of the results. e-nps.or.kr In one study, the calibration curves for quantified compounds showed excellent linearity with correlation coefficients (R²) greater than 0.9957. e-nps.or.kr

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample. jmchemsci.com It is particularly well-suited for the analysis of volatile and semi-volatile compounds. nih.gov For complex mixtures of terpenes like those found in conifer resins, GC-MS is a primary analytical tool. researchgate.net

Many this compound diterpenoids are not sufficiently volatile for direct GC analysis. Therefore, a derivatization step, such as methylation, is often performed to increase their volatility. researchgate.net In the mass spectrometer, molecules are ionized and fragmented, generating a unique mass spectrum that serves as a molecular "fingerprint." researchgate.net This fragmentation pattern is used to identify the compound by comparing it to extensive spectral libraries, such as the NIST library which contains spectra for hundreds of thousands of unique compounds. nih.govnih.gov This approach allows for the unambiguous identification of known this compound alkaloids and other related compounds in complex extracts. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers high selectivity and sensitivity, making it an attractive alternative to conventional detection methods. chimia.ch This technique couples the separation power of LC with the analytical capabilities of tandem mass spectrometry. chimia.ch LC-MS/MS is exceptionally valuable for detecting and quantifying compounds at very low concentrations in complex biological matrices. chimia.chnih.govnih.gov

A key advantage of LC-MS/MS is its ability to perform Selected Reaction Monitoring (SRM), a highly specific and sensitive quantitation mode. nih.govepa.gov In studies of novel natural products, high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of newly isolated compounds. cjnmcpu.com The development of rapid, sensitive, and selective LC-MS/MS methods is crucial for pharmacokinetic studies and for the analysis of compounds in biological samples. nih.gov For example, a validated LC-MS/MS method for aniracetam in human plasma had a lower limit of quantification (LLOQ) of 0.2 ng/mL, demonstrating the technique's high sensitivity. nih.gov

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful and indispensable tools for the structural elucidation of novel organic compounds, including this compound diterpenoids. jchps.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the carbon skeleton and the relative stereochemistry of the molecule. mdpi.comnih.gov The complete structure of a new compound is typically established through a combination of 1D and 2D NMR experiments. nih.gov

1D NMR Spectra:

¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts (δ), signal multiplicity (e.g., singlet, doublet), and coupling constants (J) are analyzed. For example, the ¹H NMR spectrum of a novel this compound diterpenoid might show characteristic signals for methyl groups, methines, and protons on an aromatic or quinone ring. mdpi.com

¹³C NMR (Carbon-13 NMR): Shows the signals for all unique carbon atoms in the molecule, revealing the size and complexity of the carbon framework. nih.gov DEPT (Distortionless Enhancement by Polarization Transfer) experiments are often used to differentiate between CH, CH₂, and CH₃ groups. nih.gov

2D NMR Spectra: 2D NMR techniques are crucial for assembling the molecular structure by establishing correlations between different nuclei. jchps.comnih.gov

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, allowing for the tracing of proton connectivity within molecular fragments. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), helping to assign proton signals to their corresponding carbons. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is a key experiment for connecting different molecular fragments to build the complete carbon skeleton. mdpi.comnih.gov For instance, long-range correlations from methyl protons to quaternary carbons can establish key structural features of the this compound framework. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are physically close to each other, which is essential for determining the relative stereochemistry of the molecule. mdpi.com

The structures of newly isolated this compound diterpenoids are often confirmed by extensive analysis of these NMR data sets, comparing them to known related compounds, and sometimes through X-ray crystallography or comparison with calculated ECD spectra. cjnmcpu.commdpi.comnih.gov

Table 1: Selected ¹H and ¹³C NMR Data for Triregelin C (Compound 3) in CDCl₃ mdpi.com

PositionδC (ppm)δH (ppm, mult., J in Hz)
130.1 (CH₂)α: 1.76, m; β: 1.25, m
218.2 (CH₂)α: 1.62, m; β: 1.51, m
341.2 (CH₂)α: 1.40, m; β: 1.10, m
433.2 (C)
547.9 (CH)1.48, m
629.5 (CH₂)α: 2.15, m; β: 1.89, m
761.9 (CH)4.81, br s
8148.9 (C)
9147.2 (C)
1038.6 (C)
11187.9 (C)
12151.7 (CH)6.55, d (1.2)
13147.8 (C)
14188.1 (C)
1526.2 (CH)3.16, sept (6.6)
1620.2 (CH₃)1.13, d (6.6)
1720.0 (CH₃)1.12, d (6.6)
1832.9 (CH₃)0.88, s
1921.5 (CH₃)0.87, s
2016.8 (CH₃)1.18, s
7-OH2.77, d (4.2)

**Table 2: Selected ¹H and ¹³C NMR Data for Compound 1 from *Clerodendrum bracteatum*** nih.gov

PositionδC (ppm)δH (ppm, mult., J in Hz)
134.3 (CH₂)1.58, m; 2.74, dd (16.5, 7.6)
233.0 (CH₂)2.22, m; 2.68, m
3210.1 (C)
448.9 (C)
5160.2 (C)
6119.2 (CH)6.37, s
7201.2 (C)
8120.1 (C)
9150.1 (C)
1044.2 (C)
11151.1 (C)
12152.2 (C)
13119.0 (C)
14146.4 (C)
1534.3 (CH₂)3.21, d (15.2, 10.1); 2.68, m
1683.1 (CH)5.10, m
1721.9 (CH₃)1.51, d (6.2)
1814.8 (CH₃)1.87, s
1920.9 (CH₃)1.88, s
2024.2 (CH₃)1.48, s

Ecological and Chemotaxonomic Significance of Abietanes

Abietanes as Eco-physiological Mediators and Chemical Defenses

Abietane diterpenoids are significant constituents of the chemical arsenal of many plants, particularly conifers, where they form a major component of resin. nih.gov These compounds play crucial roles in protecting the plant from a variety of environmental stresses, including herbivory and microbial pathogen attacks. researchgate.net Their function extends beyond being passive physical barriers; they are active participants in the plant's inducible defense systems.

A key example of an this compound's role as an eco-physiological mediator is seen with dehydroabietinal (DA). Research has identified DA as a potent activator of systemic acquired resistance (SAR), a widespread defense mechanism in plants that provides long-lasting, broad-spectrum resistance to secondary infections throughout the plant. nih.govresearchgate.net Following an initial localized infection, DA has been shown to be a mobile signal that is transported through the plant's vascular system. nih.gov This systemic translocation of DA leads to the accumulation of salicylic acid (SA), a critical plant defense hormone, in distal, uninfected tissues. nih.govresearchgate.net The increase in SA levels primes these tissues for a more rapid and robust defense response against subsequent pathogen attacks. nih.gov This signaling function implicates abietanes not just as simple defense compounds, but as sophisticated signaling molecules in plant immunity. cabidigitallibrary.org The activation of SAR by DA requires several key genetic components of the SAR pathway, including NPR1, FMO1, and DIR1, highlighting its integration into the plant's established defense network. nih.gov

The defensive properties of abietanes are also evident in their direct antimicrobial and insecticidal activities. Diterpene resin acids are well-documented to protect trees from insects and microbial pathogens. researchgate.net For instance, compounds like ferruginol (B158077), a common this compound, exhibit a wide range of biological activities including antimicrobial and antifungal properties, contributing directly to the chemical defense of the plant. mdpi.comuv.es The presence of these compounds in roots and aerial parts of plants suggests a comprehensive defensive strategy against both soil-borne and foliar threats. mdpi.com

Chemotaxonomic Markers in Plant Genera (e.g., Plectranthus, Salvia, Cupressaceae, Teucrium)

The structural diversity of this compound diterpenoids makes them valuable chemotaxonomic markers for classifying and establishing phylogenetic relationships between plant species and genera. The presence or absence of specific this compound skeletons, or particular oxygenation and substitution patterns, can be characteristic of a particular taxon.

Plectranthus (sensu lato) : The genus Plectranthus is a rich source of this compound diterpenes, which are the most studied group of secondary metabolites in these plants. researchgate.netnih.gov The distribution of different types of abietanes has proven useful in the taxonomic division of the genus. For example, the recently segregated genus Coleus is characterized by abietanes that are oxygenated at the C-14 position, such as royleanones and spirocoleons. researchgate.net These compounds serve as strong chemotaxonomic markers to distinguish Coleus from Plectranthus (sensu stricto), which typically lacks C-14 oxygenation in its abietanes. researchgate.net

Salvia : The genus Salvia is renowned for its vast number of species and its chemical diversity, particularly in diterpenoids. nih.gov this compound diterpenoids are common metabolites found in the roots of many Salvia species and are known to play a role in the plant's chemical defense. mdpi.com The specific profile of abietanes, including rearranged skeletons like icetexanes [9(10→20)-abeo-abietane], can be characteristic of certain species or sections within the genus. nih.govnih.gov For instance, the co-occurrence of certain this compound and icetexane diterpenoids in Salvia carranzae and Salvia ballotiflora reinforces the evolutionary link between these species within the section Tomentellae. nih.gov Compounds like ferruginol are found across several Salvia species, while more complex structures can be species-specific. mdpi.comnih.gov

Cupressaceae : The Cupressaceae family is another group where this compound diterpenoids, such as ferruginol, are frequently found. uv.es While diterpenoids, in general, are used as conifer-specific biomarkers for chemotaxonomic assignment, the specific distribution of abietanes like abietic acid, neoabietic acid, and dehydroabietic acid in the oleoresin can help differentiate between species. researchgate.netuv.es

Teucrium : In the genus Teucrium, while neo-clerodane diterpenoids are often considered the primary chemotaxonomic markers for the aerial parts, rearranged this compound diterpenes have been consistently isolated from the roots. jmp.ir The genus is known to be a source of flavonoids, sesquiterpenes, and various diterpenoids, including abietanes. biointerfaceresearch.com The presence of specific rearranged abietanes, such as teuvincenone E from Teucrium fruticans, can provide valuable chemical data for the classification of this genus. capes.gov.br

Table 1: this compound Diterpenoids as Chemotaxonomic Markers

Genus Characteristic this compound Types Key Compounds Chemotaxonomic Significance
Plectranthus (sensu lato) Royleanones, Spirocoleons 6,7-Dehydroroyleanone, Parvifloron D Oxygenation at C-14 distinguishes the genus Coleus from Plectranthus (s.s.). researchgate.net
Salvia Abietanes, Rearranged Abeo-Abietanes (Icetexanes) Ferruginol, Icetexone, Sessein The profile of specific abietanes and icetexanes helps in classifying species within sections, such as Tomentellae. nih.govnih.gov
Cupressaceae Aromatic Abietanes, Resin Acids Ferruginol, Dehydroabietic Acid, Abietic Acid The composition of diterpene resin acids in oleoresin is used for species differentiation. researchgate.netuv.es
Teucrium Rearranged Abietanes (from roots) Teuvincenone E Presence of specific rearranged abietanes in the roots serves as a distinguishing chemical feature. jmp.ircapes.gov.br

Dimeric this compound Diterpenoids and Their Chemotaxonomic Relevance

Dimeric this compound diterpenoids are complex molecules formed by the joining of two this compound units. These rare natural products are of significant interest due to their structural complexity and their limited distribution, which makes them potentially powerful chemotaxonomic markers.

The isolation of these dimers has been reported from several plant genera, notably Salvia and Teucrium. nih.govnih.gov For example, two dimeric this compound diterpenoids, salviwardins A and B, were isolated from the roots of Salvia wardii. nih.govresearchgate.net The unique structures of these compounds, which are dimers of two this compound units, contribute to the chemical characterization of this species. nih.gov Their presence has not been reported in other closely related species, suggesting they could be specific markers for S. wardii.

Similarly, a pair of dimeric this compound diterpenoid stereoisomers, biteuvisones A and B, were isolated from the whole plants of Teucrium viscidum. nih.gov The discovery of these dimers, alongside other terpenoids, provides distinct chemical fingerprints that can be used in the chemotaxonomic study of the genus Teucrium. The formation of such dimers often involves complex biosynthetic pathways, and their occurrence in a particular species points to the presence of specific enzymatic machinery, which is a trait of taxonomic significance.

More recently, two rare dimeric this compound-O-O-abietane type diterpenoids, pinuspalustrols A and B, were identified from the natural colophony of Pinus palustris. ekb.eg These compounds feature a unique peroxide linkage between the two this compound monomers. The discovery of such unusual dimeric structures in a specific pine species highlights their potential utility in the chemotaxonomy of the Pinaceae family.

The structural elucidation of these dimeric compounds is a challenging task that relies on extensive spectroscopic analysis. nih.govekb.eg However, their identification provides valuable data for plant systematics, helping to resolve taxonomic ambiguities and to understand the evolutionary relationships between species based on their capacity to synthesize these complex molecules.

Future Directions in Abietane Research

Elucidation of Further Molecular Mechanisms of Action

While the cytotoxic effects of many abietane diterpenoids against various cancer cell lines are well-documented, a significant frontier in this compound research lies in the precise elucidation of their molecular mechanisms of action beyond general cytotoxicity. nih.govnih.gov Current and future studies are increasingly focused on identifying specific intracellular signaling pathways and molecular targets modulated by these compounds. A deeper understanding of these mechanisms is crucial for the development of targeted therapeutic agents with improved efficacy and reduced side effects. uv.es

Recent research has begun to unravel the complex interplay between abietanes and cellular signaling cascades. For instance, certain this compound diterpenes have been shown to induce apoptosis (programmed cell death) in cancer cells through the modulation of key regulatory proteins. nih.govnih.gov Studies on tanshinones, a group of this compound diterpenoids from Salvia miltiorrhiza, have revealed their ability to influence critical signaling pathways such as the JAK/STAT and Akt/mTOR pathways, which are often dysregulated in cancer. nih.gov For example, tanshinone I has been observed to inhibit the proliferation of human endometrial cancer cells by inducing apoptosis and increasing reactive oxygen species (ROS) levels, which in turn affects the JAK/STAT signaling pathway. nih.gov Similarly, cryptotanshinone has been found to target STAT3 and STAT5 phosphorylation in chronic myeloid leukemia cells. nih.gov

Another promising area of investigation is the role of abietanes in modulating the tumor microenvironment and metastasis. Cryptotanshinone, for instance, has been shown to enhance the expression of the onco-suppressor miR-133a, leading to decreased proliferation and metastasis in lung cancer cells. nih.gov Furthermore, carnosic acid has demonstrated the ability to inhibit the proliferation of human gastric cancer cells by targeting the phosphorylation and activation of Akt and mTOR, key proteins in cell growth and survival pathways. nih.gov It also influences the apoptotic pathway by inducing the cleavage of PARP and the expression of caspases 3, 8, and 9. nih.gov

Future research will likely employ advanced techniques such as proteomics, transcriptomics, and metabolomics to obtain a systems-level understanding of how abietanes perturb cellular networks. The identification of direct protein targets, the characterization of their binding interactions, and the downstream consequences of these interactions will be paramount. This detailed molecular understanding will be instrumental in optimizing the structure of this compound derivatives to enhance their therapeutic potential.

Development of Advanced Synthetic Strategies for Complex Abietanes

The structural complexity and stereochemical richness of many biologically active this compound diterpenoids present significant challenges to synthetic chemists. nih.gov While numerous total syntheses of abietanes have been accomplished, the development of more efficient, scalable, and versatile synthetic strategies remains a key objective. Future research in this area will focus on innovative methodologies that allow for the rapid construction of the this compound core and the late-stage introduction of functional groups to generate diverse libraries of analogues for biological screening. uv.es

Another area of active research is the application of powerful bond-forming reactions, such as polyene cyclizations, to construct the tricyclic core of abietanes in a stereocontrolled manner. researchgate.net These biomimetic cyclizations mimic the biosynthetic pathway of terpenoids and can rapidly generate molecular complexity from relatively simple starting materials. The development of new catalysts and reaction conditions for these transformations will continue to be a major focus.

Furthermore, divergent synthetic approaches are gaining traction as a means to access a wide range of this compound-related structures from a common intermediate. researchgate.net This strategy is particularly valuable for the synthesis of rearranged abietanes and other structurally diverse members of the family. By designing synthetic routes that allow for strategic bond cleavages and rearrangements, chemists can explore a broader chemical space and potentially discover novel bioactive compounds. The synthesis of rearranged abietanes like pygmaeocins and viridoquinone from a common precursor exemplifies the power of this approach. nih.gov

Ultimately, the goal of these advanced synthetic strategies is not only to achieve the total synthesis of complex natural products but also to provide a platform for the systematic modification of the this compound scaffold. This will enable the exploration of structure-activity relationships (SAR) and the rational design of new therapeutic agents with improved pharmacological properties.

Exploration of this compound Role in Plant Physiology Beyond Defense

While the role of this compound diterpenoids as defense compounds against herbivores and pathogens is well-established, their functional repertoire in plant physiology is likely much broader. mdpi.com A fascinating and underexplored area of future research is the role of these compounds in regulating plant growth, development, and responses to abiotic stress. mdpi.com Uncovering these non-defense functions will provide a more complete understanding of the physiological and ecological significance of this important class of secondary metabolites.

Emerging evidence suggests that abietanes can act as signaling molecules in developmental processes. A notable example is the this compound diterpenoid dehydroabietinal, which has been implicated in the transition from vegetative growth to reproductive development in the model plant Arabidopsis thaliana. cabidigitallibrary.org This finding suggests that abietanes may be part of the complex network of chemical signals that orchestrate key life cycle transitions in plants. Further research is needed to identify the receptors and signaling pathways through which dehydroabietinal and other abietanes exert their developmental effects.

In addition to their role in development, abietanes may also be involved in mediating plant responses to abiotic stresses such as drought, salinity, and extreme temperatures. Terpenoids, in general, are known to play a role in protecting plants from oxidative damage and maintaining membrane stability under stressful conditions. nih.gov Future studies could investigate whether specific abietanes accumulate in response to abiotic stressors and whether they contribute to stress tolerance. This could involve a combination of metabolomic profiling of stressed plants and genetic approaches to manipulate this compound biosynthesis and assess the impact on stress resistance.

The biosynthesis and transport of abietanes within the plant are also areas ripe for investigation. Understanding where and when these compounds are produced, and how they are transported to their sites of action, will provide crucial insights into their physiological functions. The identification and characterization of the enzymes and transporters involved in these processes will be key to unraveling the intricate regulation of this compound metabolism.

Q & A

Q. Table 1: Analytical Techniques for Stereochemical Analysis

TechniqueDetection LimitKey AdvantagesLimitations
NMR Spectroscopy~1 µMNon-destructive; dynamic dataRequires pure samples
X-ray CrystallographySingle crystalAtomic-level resolutionCrystallization challenges
Computational ModelingN/APredicts theoretical structuresDependent on force fields

What experimental design considerations are critical when synthesizing novel this compound analogs to ensure reproducibility and scalability?

Answer:
Synthesis protocols must address:

  • Catalyst selection : Transition-metal catalysts (e.g., Pd/C) vs. enzymatic methods may yield varying stereoselectivity. Document catalyst purity and reaction conditions (temperature, solvent) meticulously .
  • Scalability : Pilot-scale reactions require optimization of solvent volume and catalyst loading. For example, reducing solvent-to-substrate ratios by 30% improved yields in diterpenoid synthesis .
  • Purification : Column chromatography vs. HPLC impacts purity levels. Validate purity via HPLC-MS (>95% purity threshold recommended) .

Q. Table 2: Synthesis Yield Comparison

MethodCatalystYield (%)Purity (%)
Pd/C-mediatedPd/C7292
Enzymatic (Lipase B)Immobilized6588

How can researchers resolve contradictions in reported bioactivity data for this compound across different in vitro models?

Answer:
Contradictions often arise from:

  • Cell line variability : Use standardized cell lines (e.g., NIH/3T3 for cytotoxicity) and report passage numbers .
  • Dose-response inconsistencies : Validate IC50 values using orthogonal assays (e.g., MTT vs. ATP luminescence) .
  • Data normalization : Include internal controls (e.g., housekeeping genes in qPCR) to mitigate batch effects .

Q. Methodological Recommendations :

  • Perform meta-analyses of existing data to identify confounding variables (e.g., solvent used in assays) .
  • Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for transparency .

What advanced statistical methods are suitable for analyzing structure-activity relationships (SAR) in this compound derivatives?

Answer:

  • Multivariate Analysis : Principal Component Analysis (PCA) reduces dimensionality in datasets linking substituent groups (e.g., hydroxylation patterns) to bioactivity .
  • Machine Learning : Random Forest models predict activity based on molecular descriptors (e.g., logP, polar surface area) .
  • Bayesian Networks : Identify probabilistic dependencies between structural motifs and pharmacological targets .

Case Study : A 2023 study used partial least squares regression (PLS-R) to correlate C-12 methylation in this compound with anti-inflammatory activity (R² = 0.89) .

How should researchers address ethical and methodological challenges in in vivo studies involving this compound’s neuroprotective effects?

Answer:

  • Ethical Compliance : Obtain institutional animal care committee approval (IACUC) and adhere to ARRIVE guidelines for reporting .
  • Dose Optimization : Conduct pharmacokinetic studies to establish safe thresholds (e.g., maximum tolerated dose in murine models) .
  • Blinding : Use double-blind protocols to minimize bias in behavioral assays (e.g., Morris water maze) .

Q. Key Considerations :

  • Include sham-operated controls in neurodegenerative models.
  • Publish negative results to avoid publication bias .

What strategies are effective for isolating trace this compound compounds from complex biological matrices?

Answer:

  • Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges outperforms liquid-liquid extraction in recovering this compound from plant extracts (recovery rate: 89% vs. 72%) .
  • Chromatography : UPLC-QTOF-MS with a HILIC column enhances resolution of polar derivatives .
  • Sensitivity : Limit of detection (LOD) for this compound in serum is 0.1 ng/mL using MRM mode in LC-MS/MS .

How can researchers validate computational predictions of this compound’s metabolic pathways in human liver microsomes?

Answer:

  • In Vitro Incubations : Use pooled human liver microsomes (pHLM) with NADPH cofactors. Monitor metabolites via HRMS and compare to in silico predictions (e.g., CYP450 isoform specificity) .
  • Kinetic Analysis : Calculate Michaelis-Menten parameters (Km, Vmax) for major Phase I reactions .
  • Cross-Species Comparison : Rat hepatocytes may overestimate human clearance rates by 2–3× .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.